Cas no 2248384-04-3 (4-Bromo-5-(difluoromethyl)-1,2-thiazole)

4-Bromo-5-(difluoromethyl)-1,2-thiazole is a halogenated heterocyclic compound featuring a bromo substituent at the 4-position and a difluoromethyl group at the 5-position of the thiazole ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and difluoromethyl groups enhances its utility in cross-coupling reactions and further functionalization. Its stability under typical reaction conditions allows for versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a preferred choice for researchers seeking to introduce thiazole-based motifs into complex molecular frameworks.
4-Bromo-5-(difluoromethyl)-1,2-thiazole structure
2248384-04-3 structure
Product Name:4-Bromo-5-(difluoromethyl)-1,2-thiazole
CAS No:2248384-04-3
MF:C4H2BrF2NS
MW:214.031185626984
CID:6135556
PubChem ID:137937827
Update Time:2025-05-19

4-Bromo-5-(difluoromethyl)-1,2-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2248384-04-3
    • 4-bromo-5-(difluoromethyl)-1,2-thiazole
    • EN300-6511041
    • 4-Bromo-5-(difluoromethyl)-1,2-thiazole
    • Inchi: 1S/C4H2BrF2NS/c5-2-1-8-9-3(2)4(6)7/h1,4H
    • InChI Key: IDOCNGKFSOSFCW-UHFFFAOYSA-N
    • SMILES: BrC1C=NSC=1C(F)F

Computed Properties

  • Exact Mass: 212.90594g/mol
  • Monoisotopic Mass: 212.90594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 41.1Ų

4-Bromo-5-(difluoromethyl)-1,2-thiazole Pricemore >>

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4-Bromo-5-(difluoromethyl)-1,2-thiazole Related Literature

Additional information on 4-Bromo-5-(difluoromethyl)-1,2-thiazole

Professional Introduction to 4-Bromo-5-(difluoromethyl)-1,2-thiazole (CAS No. 2248384-04-3)

4-Bromo-5-(difluoromethyl)-1,2-thiazole, identified by its Chemical Abstracts Service (CAS) number 2248384-04-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features a thiazole core substituted with a bromine atom at the 4-position and a difluoromethyl group at the 5-position. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel therapeutic agents.

The thiazole ring is a prominent structural motif in medicinal chemistry, renowned for its presence in numerous bioactive molecules. Its aromaticity and ability to engage in hydrogen bonding interactions make it an ideal platform for drug design. The introduction of halogen atoms, particularly bromine and fluorine, further enhances the pharmacological potential of thiazole derivatives by influencing their electronic properties and metabolic stability.

In recent years, there has been growing interest in 4-Bromo-5-(difluoromethyl)-1,2-thiazole due to its versatile applications in synthetic chemistry and drug discovery. The bromine substituent at the 4-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of novel pharmacophores with enhanced binding affinity and selectivity.

The presence of the difluoromethyl group at the 5-position adds another layer of complexity to this compound. Difluoromethyl groups are well-documented in medicinal chemistry for their ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets. This modification is particularly valuable in the design of protease inhibitors and kinase inhibitors, where enhanced binding affinity can lead to more effective therapeutic outcomes.

Recent studies have highlighted the potential of 4-Bromo-5-(difluoromethyl)-1,2-thiazole as a key intermediate in the synthesis of antiviral and anticancer agents. For instance, researchers have explored its utility in developing inhibitors targeting viral proteases, which are critical for viral replication. The combination of bromine and difluoromethyl groups allows for precise tuning of the molecule's properties, making it an attractive candidate for structure-activity relationship (SAR) studies.

The compound's relevance extends beyond its role as a synthetic intermediate. It has been employed in the development of novel chemosensitizers that enhance the efficacy of existing cancer therapies. By modulating specific biological pathways, these chemosensitizers can improve treatment outcomes while minimizing side effects. The thiazole core's ability to interact with biological targets makes it an ideal candidate for such applications.

Advances in computational chemistry have further propelled the study of 4-Bromo-5-(difluoromethyl)-1,2-thiazole. Molecular modeling techniques have been utilized to predict its binding modes with various biological targets, providing insights into its potential therapeutic applications. These computational studies have complemented experimental efforts, enabling researchers to design more efficient synthetic routes and optimize drug-like properties.

The synthesis of 4-Bromo-5-(difluoromethyl)-1,2-thiazole involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation reactions to introduce the bromine atom and fluorination protocols to incorporate the difluoromethyl group. These synthetic strategies have been refined over time, leading to more efficient and scalable production methods.

In conclusion, 4-Bromo-5-(difluoromethyl)-1,2-thiazole (CAS No. 2248384-04-3) represents a compelling example of how structural modifications can enhance pharmaceutical properties. Its unique combination of substituents makes it a valuable tool in drug discovery and synthetic chemistry. As research continues to uncover new applications for this compound, its importance in developing next-generation therapeutics is likely to grow.

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